N-(6-PROPANAMIDO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
Overview
Description
N,N’-1,3-Benzothiazole-2,6-diyldipropanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of the benzothiazole moiety imparts unique chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,3-benzothiazole-2,6-diyldipropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides. One common method is the reaction of 2-aminobenzenethiol with propanoyl chloride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,3-Benzothiazole-2,6-diyldipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); often in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N,N’-1,3-Benzothiazole-2,6-diyldipropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N’-1,3-benzothiazole-2,6-diyldipropanamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives with antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry and has antimicrobial properties.
2-Substituted Benzothiazoles: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
N,N’-1,3-Benzothiazole-2,6-diyldipropanamide stands out due to its specific structural features and the presence of the propanamide groups, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h5-7H,3-4H2,1-2H3,(H,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQNFDKIFBOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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